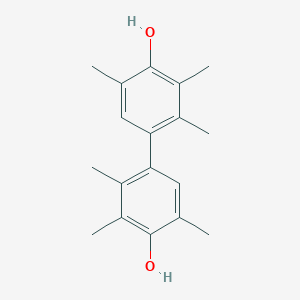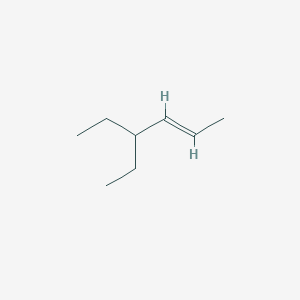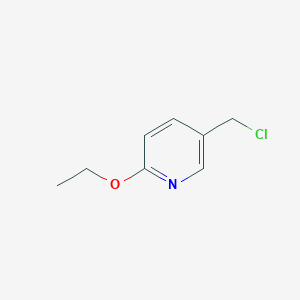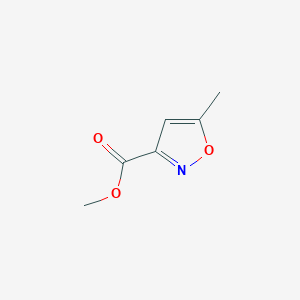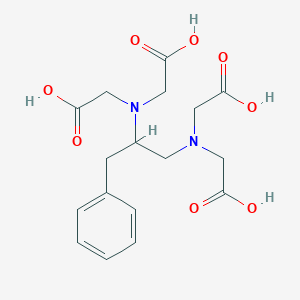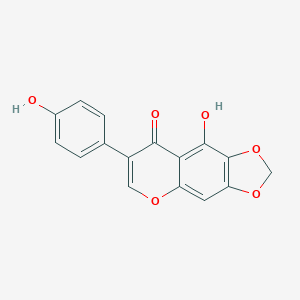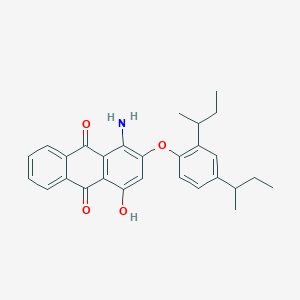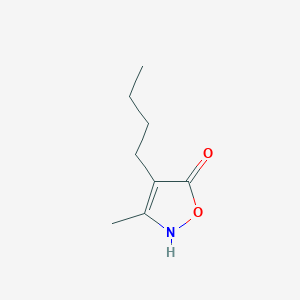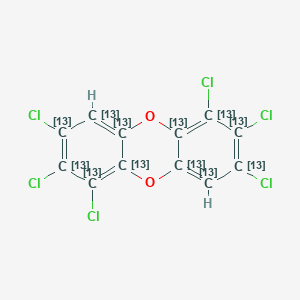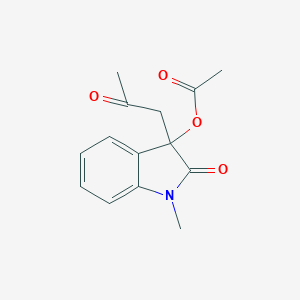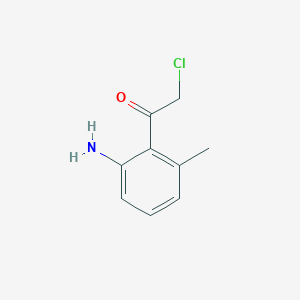
1-(2-Amino-6-methylphenyl)-2-chloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-6-methylphenyl)-2-chloroethanone, also known as CN gas, is a chemical compound that has been widely used as a riot control agent. It is a potent irritant that causes severe irritation to the eyes, skin, and respiratory tract. Despite its widespread use, there is limited scientific research available on the synthesis, mechanism of action, and physiological effects of CN gas.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas is not fully understood. 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas is thought to act as an irritant by causing damage to the respiratory tract, skin, and eyes. 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas is also thought to cause oxidative stress and inflammation in various tissues. The exact molecular targets of 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas are not known, but it is believed to interact with cellular proteins and enzymes, leading to the activation of inflammatory pathways.
Effets Biochimiques Et Physiologiques
1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has been shown to cause severe irritation to the eyes, skin, and respiratory tract. Exposure to 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas can cause symptoms such as coughing, chest tightness, shortness of breath, and burning sensations in the eyes and skin. 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has also been shown to cause oxidative stress and inflammation in various tissues. Long-term exposure to 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has been associated with an increased risk of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has several advantages as a tool for scientific research. It is a potent irritant that can be used to study the effects of irritants on various tissues. 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas is also relatively easy to synthesize, and its purity can be determined by various analytical techniques. However, the use of 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas in lab experiments is limited due to its potential for causing severe health effects. The use of 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas in lab experiments requires strict safety protocols to ensure the safety of researchers.
Orientations Futures
There are several future directions for scientific research on 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas. One direction is to study the molecular targets of 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas and its interaction with cellular proteins and enzymes. Another direction is to study the long-term health effects of exposure to 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas. Additionally, there is a need to develop safer and more effective riot control agents that do not cause severe health effects. Finally, there is a need for more research on the use of 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas in scientific research, including the development of safer methods for its use.
Méthodes De Synthèse
1-(2-Amino-6-methylphenyl)-2-chloroethanone gas is synthesized by the reaction of 2-chloroacetyl chloride with 2-amino-6-methylphenol in the presence of a base such as sodium hydroxide. The reaction produces 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas as a yellow crystalline solid with a melting point of 93-94°C. The purity of the synthesized 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas can be determined by various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has been extensively used as a riot control agent by law enforcement agencies worldwide. However, its use in riot control has been controversial due to its potential for causing severe health effects. Despite this controversy, 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has been used in various scientific research studies. 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has been used as a tool to study the effects of irritants on the respiratory system, the immune system, and the nervous system. 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has also been used to study the mechanisms of inflammation and oxidative stress in various animal models.
Propriétés
Numéro CAS |
109532-24-3 |
|---|---|
Nom du produit |
1-(2-Amino-6-methylphenyl)-2-chloroethanone |
Formule moléculaire |
C9H10ClNO |
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
1-(2-amino-6-methylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-2-4-7(11)9(6)8(12)5-10/h2-4H,5,11H2,1H3 |
Clé InChI |
SAAJJGQCGWDNJP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N)C(=O)CCl |
SMILES canonique |
CC1=C(C(=CC=C1)N)C(=O)CCl |
Synonymes |
Ethanone, 1-(2-amino-6-methylphenyl)-2-chloro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



